6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

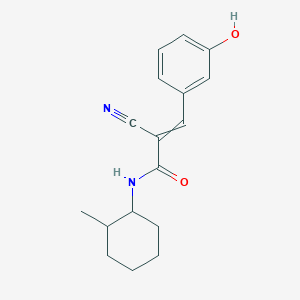

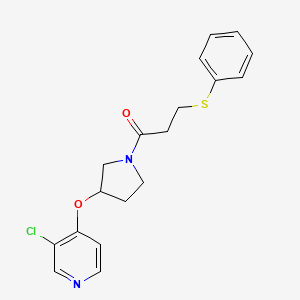

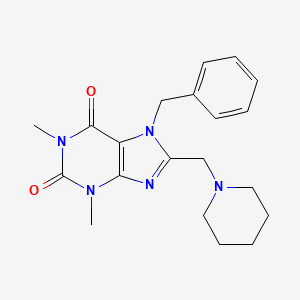

“6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride” is a chemical compound with the CAS Number: 380222-98-0 . It has a molecular weight of 250.17 . This compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3.2ClH/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10;;/h1-3,6,9H,4-5,7-8,11H2;2*1H . This indicates that the compound consists of a piperidine ring attached to a pyridine ring via a single bond.Physical And Chemical Properties Analysis

The compound is a powder stored at room temperature . It has a molecular weight of 250.17 and an InChI code of 1S/C10H15N3.2ClH/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10;;/h1-3,6,9H,4-5,7-8,11H2;2*1H .Applications De Recherche Scientifique

Optical Properties and Applications

6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride and its derivatives exhibit interesting optical properties and have potential applications in materials science. The structure-dependent fluorescence properties, evidenced in both solution and solid states, along with the dramatic decrease in fluorescence quantum yield with increasing polarity, point towards potential applications in sensing and imaging technologies. The compounds also display electrochemically estimated bandgaps (Eg) in the range of 2.30–2.83 eV, indicating their relevance in electronic materials and devices (Palion-Gazda et al., 2019).

Antibacterial Activity

Some derivatives of this compound have been synthesized and shown to possess antibacterial activity. For example, certain piperidine containing pyrimidine imines and thiazolidinones have been created and screened for their antibacterial effects (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthetic Methodology and Catalysis

The compound and its derivatives serve as important intermediates in synthetic chemistry. For instance, they have been used as precursors or intermediates in the synthesis of various chemically significant compounds, including chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, which are potential stereoselective catalysts (Tian et al., 2012). This points towards their utility in the field of catalysis and enantioselective synthesis.

Structural Modification and Reactivity

The compound's derivatives have been structurally modified to explore their reactivity and potential biological activity. For example, derivatives of ε-aminocaproic and γ-aminobutyric acid modified with a pyridin-2-yl substituent have been synthesized and investigated, showing the versatility of the compound in generating biologically active substances (Shilin, Voitenko, & Nechai, 2019).

Maillard Reaction Products

The compound's derivatives have been studied in the context of the Maillard reaction, particularly for their ability to form Maillard reaction products specific to lysine, indicating its relevance in food chemistry and the understanding of reaction mechanisms in biological systems (Nikolov & Yaylayan, 2010).

Safety and Hazards

Orientations Futures

While specific future directions for “6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride” are not available, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

6-piperidin-4-ylpyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8;;/h1-3,8,12H,4-7H2,(H2,11,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFNSNIGRDQOGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=CC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2577821.png)

![ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2577824.png)

![1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2577829.png)

![4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2577832.png)

![{8-Oxaspiro[4.5]decan-1-yl}methanamine](/img/structure/B2577833.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2577836.png)